molecular formula C10H13ClF2N4 B12218671 1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12218671
M. Wt: 262.69 g/mol
InChI Key: DXYNPUWNXQKHHP-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry It features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a methylpyrrole moiety

Chemical Reactions Analysis

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClF2N4

Molecular Weight

262.69 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H12F2N4.ClH/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12;/h2-6,10H,7H2,1H3,(H,13,14);1H

InChI Key

DXYNPUWNXQKHHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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